molecular formula C11H12ClNO B220111 (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B220111
M. Wt: 209.67 g/mol
InChI Key: TWBABRJLWCBTBS-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is used in the treatment of infertility in women. It is also used in the treatment of male hypogonadism and oligospermia. The compound works by stimulating the release of gonadotropins, which in turn leads to the production of follicles in the ovaries and the production of testosterone in the testes.

Mechanism of Action

Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the production of gonadotropins. This increase in gonadotropins stimulates the production of follicles in the ovaries and the production of testosterone in the testes.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it increases the production of follicles in the ovaries and stimulates ovulation. In men, it increases the production of testosterone, leading to an improvement in sperm count and motility. The compound has also been shown to have antiestrogenic effects in some tissues.

Advantages and Limitations for Lab Experiments

Clomiphene has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the regulation of the hypothalamic-pituitary-gonadal axis. However, there are also limitations to its use. The compound has a short half-life, which means that it needs to be administered frequently. It also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are a number of future directions for research on Clomiphene. One area of interest is its use in the treatment of male hypogonadism and oligospermia. Although the compound has shown some efficacy in these conditions, more research is needed to determine its long-term safety and efficacy. Another area of interest is the development of new compounds that target the same pathway as Clomiphene but with improved pharmacokinetic properties. These compounds could have a longer half-life and a wider therapeutic window, making them more useful for clinical use.

Synthesis Methods

Clomiphene is synthesized by the reaction of 4-chloroaniline with ethyl oxalyl chloride to form 4-chloro-1,2-dihydro-2-oxoquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with dimethylamine to form Clomiphene.

Scientific Research Applications

Clomiphene has been extensively researched for its use in the treatment of infertility. It has been shown to be effective in inducing ovulation in women with anovulatory infertility. The compound has also been used in the treatment of male hypogonadism and oligospermia, although its efficacy in these conditions is still under investigation.

properties

Product Name

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7-

InChI Key

TWBABRJLWCBTBS-FPLPWBNLSA-N

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC=C(C=C1)Cl

SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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